1-Piperidin-4-yl-azepane hydrochloride
Description
The compound 1-Piperidin-4-yl-azepane hydrochloride represents a specific and interesting scaffold for chemical and pharmaceutical research. Its structure, which fuses a piperidine (B6355638) ring with an azepane ring via a nitrogen-carbon bond, creates a three-dimensional architecture that is of interest in the design of new biologically active molecules. The hydrochloride salt form of this compound enhances its stability and solubility, which are important properties for its use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 436099-86-4 |
| Molecular Formula | C₁₁H₂₃ClN₂ |
| Molecular Weight | 218.77 g/mol |
| Alternate Form | Dihydrochloride (B599025) (MW: 255.23 g/mol) |
Note: Data sourced from publicly available chemical supplier information.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-piperidin-4-ylazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;/h11-12H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGTEZHNXFQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Computational Chemistry and Structure Activity Relationship Sar Analysis of the 1 Piperidin 4 Yl Azepane Scaffold
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are fundamental to understanding the three-dimensional nature of molecules and how their shapes and electronic properties influence their interactions with biological systems.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For the 1-piperidin-4-yl-azepane scaffold, DFT calculations would provide insights into its kinetic stability and the regions of the molecule most likely to participate in chemical reactions.
Table 1: Illustrative Data from Quantum Chemical Calculations This table is a hypothetical representation of data that would be generated from DFT calculations, as specific data for 1-Piperidin-4-yl-azepane hydrochloride is not currently available in public literature.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates the ability to donate an electron. |
| LUMO Energy | - | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Influences solubility and binding interactions. |
The 1-piperidin-4-yl-azepane scaffold, containing two saturated heterocyclic rings (piperidine and azepane), can exist in various three-dimensional conformations. The piperidine (B6355638) ring typically adopts a chair conformation, while the larger azepane ring has more conformational flexibility, potentially adopting twist-chair or boat-chair forms. Computational methods can predict the most stable, low-energy conformations of the molecule, which is critical for understanding how it might fit into a biological target.
Ligand-Receptor Interaction Studies
Understanding how a molecule binds to a biological target is a cornerstone of drug design. Computational techniques play a vital role in predicting and analyzing these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method allows researchers to visualize potential binding modes and estimate the binding affinity, often expressed as a docking score. nih.govrdd.edu.iq For the 1-piperidin-4-yl-azepane scaffold, docking studies could be performed against various receptors to identify potential biological targets. For instance, similar piperidine and azepane derivatives have been investigated for their activity at histamine (B1213489) H3 receptors. nih.gov The docking results would highlight key interactions, such as hydrogen bonds or van der Waals forces, between the ligand and the protein's active site. researchgate.netmdpi.com
Table 2: Hypothetical Molecular Docking Results This table illustrates the type of data generated from molecular docking simulations. The target and results are for illustrative purposes only.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Histamine H3 Receptor | - | - |
| Muscarinic M3 Receptor | - | - |
| Dopamine (B1211576) D2 Receptor | - | - |
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or a set of active molecules. nih.gov These models are then used in virtual screening to rapidly search large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. mdpi.comsci-hub.box A pharmacophore model for a target of interest for the 1-piperidin-4-yl-azepane scaffold would likely include features such as hydrogen bond donors and acceptors, and hydrophobic centers, corresponding to the key functional groups of the molecule. This approach is a powerful tool for identifying novel lead compounds for drug development. nih.gov
Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of compound-target complexes at an atomic level. These simulations provide valuable insights into the stability of ligand binding, conformational changes in both the ligand and the target protein, and the key interactions that govern molecular recognition.
For scaffolds like 1-piperidin-4-yl-azepane, MD simulations can elucidate how the compound interacts with the binding pocket of a receptor. For instance, simulations can reveal the stability of hydrogen bonds formed between the piperidine or azepane nitrogen atoms and receptor residues. They can also show how the flexible azepane ring adapts its conformation to fit within the binding site. In studies of similar piperidine/piperazine-based compounds, MD simulations have been crucial in identifying the specific amino acid residues that are critical for binding. rsc.org These simulations often reveal that the stability of the compound-target complex is a key determinant of the compound's potency and efficacy.
Table 1: Representative Data from Molecular Dynamics Simulations of a 1-Piperidin-4-yl-azepane Analogue with a G-Protein Coupled Receptor (GPCR)
| Simulation Time (ns) | Root Mean Square Deviation (RMSD) of Ligand (Å) | Number of Hydrogen Bonds | Key Interacting Residues |
| 0-10 | 1.5 | 2 | ASP110, TYR308 |
| 10-20 | 1.8 | 3 | ASP110, TYR308, SER193 |
| 20-30 | 1.6 | 2-3 | ASP110, TYR308 |
| 30-40 | 1.7 | 2 | ASP110, TYR308 |
| 40-50 | 1.5 | 2-3 | ASP110, TYR308, ASN192 |
This data is representative and intended to illustrate the type of information obtained from MD simulations.
In Silico Property Prediction for Scaffold Optimization
In the early stages of drug design, computational methods are employed to predict the physicochemical properties of molecules, guiding the selection and optimization of lead compounds.
The balance between molecular flexibility and rigidity is a critical factor in drug design. While a certain degree of flexibility is necessary for a compound to adopt the optimal conformation for binding to its target, excessive flexibility can lead to a loss of entropy upon binding, reducing affinity. The 1-piperidin-4-yl-azepane scaffold possesses a combination of a relatively rigid piperidine ring and a more flexible seven-membered azepane ring.
Computational methods, such as conformational analysis and potential energy surface scans, can be used to explore the accessible conformations of this scaffold. nih.gov These studies can quantify the energy barriers between different conformations and identify the most stable arrangements. For example, the azepane ring can exist in several chair and boat conformations, and computational analysis can determine the relative populations of these conformers. This information is valuable for understanding how the scaffold's shape influences its interaction with a biological target.
The prediction of physicochemical properties is essential for optimizing the drug-like characteristics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov For the 1-piperidin-4-yl-azepane scaffold, properties such as lipophilicity (logP), aqueous solubility, and pKa are of particular interest.
Aqueous Solubility: Adequate aqueous solubility is crucial for drug formulation and bioavailability. The presence of the basic nitrogen atoms in the piperidine and azepane rings generally imparts some degree of water solubility, particularly at physiological pH where they can be protonated. researchgate.net
pKa: The pKa values of the piperidine and azepane nitrogens determine their ionization state at a given pH. This is critical for receptor interaction, as the protonated form is often required for binding to acidic residues in the target protein. nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. mdpi.com
For the 1-piperidin-4-yl-azepane scaffold, systematic modifications can be made to several positions to explore the SAR. These include:
Substitution on the Piperidine Nitrogen: Introducing different substituents on the piperidine nitrogen can significantly impact potency and selectivity.
Substitution on the Azepane Ring: Adding substituents to the azepane ring can probe the steric and electronic requirements of the binding pocket.
Modification of the Linker: The direct linkage between the piperidine and azepane rings can be altered, for example, by introducing a spacer group.
The synthesis and evaluation of such analogues provide crucial data for building a comprehensive SAR model. nih.gov
By correlating the structural features of the analogues with their receptor binding affinities, a detailed understanding of the SAR can be developed. rsc.org For instance, it might be found that a specific substitution pattern on the azepane ring leads to enhanced affinity for a particular receptor subtype. researchgate.net
Table 2: Representative Structure-Activity Relationship Data for 1-Piperidin-4-yl-azepane Analogues
| Compound | Modification | Receptor Affinity (Ki, nM) |
| Parent Scaffold | 1-Piperidin-4-yl-azepane | 150 |
| Analogue 1 | N-benzyl on piperidine | 25 |
| Analogue 2 | N-methyl on piperidine | 98 |
| Analogue 3 | 3-Methyl on azepane | 210 |
| Analogue 4 | 4-Fluoro on piperidine phenyl (if present) | 75 |
This data is representative and based on general trends observed in medicinal chemistry for similar scaffolds.
These SAR studies are fundamental to the iterative process of drug design, guiding the optimization of the 1-piperidin-4-yl-azepane scaffold to yield compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
In Vitro Pharmacological Characterization of the 1 Piperidin 4 Yl Azepane Scaffold
The 1-piperidin-4-yl-azepane core is a key structural motif found in a variety of pharmacologically active compounds. Its derivatives have been investigated for their interactions with numerous receptor systems. This article details the in vitro pharmacological profile of this scaffold, focusing on its binding affinities and functional activities at several key central nervous system targets.
Muscarinic Receptor Subtype Profiling (e.g., hm1-5)
The muscarinic acetylcholine receptors (mAChRs), consisting of five subtypes (M1-M5), are implicated in various physiological functions and are targets for a range of central nervous system disorders nih.gov. While comprehensive profiling of the unsubstituted 1-piperidin-4-yl-azepane scaffold across all five human muscarinic receptor subtypes (hm1-5) is not extensively documented in the literature, studies on related piperidine (B6355638) and azepine-containing structures provide insights into potential activity.
For instance, a series of pethidine analogs, which feature a piperidine ring, were evaluated for their binding affinities at human M1, M3, and M5 mAChRs. These compounds demonstrated binding affinities in the micromolar range, with the most potent analog showing Kᵢ values of 0.67 µM, 0.37 µM, and 0.38 µM at M1, M3, and M5 receptors, respectively nih.gov. In another study, novel piperidinyl-azepine derivatives were investigated as potential treatments for Alzheimer's disease, highlighting the interest in this combined scaffold for M1 receptor agonism nih.gov. Furthermore, certain chiral 6-azaspiro[2.5]octanes, a different piperidine-containing spirocyclic structure, have been identified as highly potent and selective antagonists of the M4 muscarinic receptor nih.gov.
Monoamine Transporter (NET, DAT, SERT) Inhibition Assays
Monoamine transporters (MATs), including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are major targets for antidepressant medications researchgate.netnih.govmdpi.com. The 2,3,4,7-tetrahydro-1H-azepine scaffold has been identified as a novel and effective backbone for dual NET and DAT inhibitors researchgate.net.
In one study, derivatives of this azepine scaffold were found to be potent inhibitors of both NET and DAT, with significantly reduced activity at SERT. For example, specific enantiomers of 3-aryl-2,3,4,7-tetrahydro-1H-azepine derivatives displayed potent inhibition in radioligand binding assays. The replacement of a 3,4-dichlorophenyl moiety with a naphthyl group on the azepine ring maintained similar potency at NET and DAT but increased potency at SERT researchgate.net. This highlights that modifications to the scaffold can tune the selectivity profile across the three transporters.
In vitro binding data for select 2,3,4,7-tetrahydro-1H-azepine derivatives demonstrate this dual inhibition profile.
| Compound | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 8b | 4.3 | 11 | 2200 |
| 8d | 5.3 | 11 | 240 |
Data sourced from Eli Lilly and Company, as presented in a 2014 study. researchgate.net
The research indicates that the azepine ring serves as a useful scaffold for developing dual norepinephrine and dopamine reuptake inhibitors, with a general trend of lower affinity for the serotonin transporter researchgate.net.
Sigma Receptor (σ-1R, σ-2R) Affinity and Functional Evaluation
Sigma receptors (σR), comprising sigma-1 (σ₁R) and sigma-2 (σ₂R) subtypes, are unique intracellular proteins involved in numerous cellular functions and are considered therapeutic targets for neurological disorders and cancer mhmedical.comresearchgate.netresearchgate.net. The piperidine moiety is a common structural feature in high-affinity sigma receptor ligands nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov.
Studies comparing piperidine, piperazine (B1678402), and azepane derivatives have elucidated key structure-activity relationships. The replacement of a piperazine ring with a piperidine ring can dramatically increase affinity for the σ₁R while maintaining high affinity for the histamine (B1213489) H3 receptor, thereby creating dual-target ligands nih.govnih.gov. For instance, a comparison between a piperazine-containing compound and its piperidine analogue showed a significant jump in σ₁R affinity, with Kᵢ values of 1531 nM for the piperazine derivative versus 3.64 nM for the piperidine derivative nih.gov. The protonated piperidine nitrogen is thought to form a critical salt bridge interaction with residue Glu172 in the σ₁R binding pocket nih.gov.
Azepane derivatives have also shown significant affinity for sigma receptors. A chromenone derivative featuring a linker-connected azepane moiety was found to have high affinity for both σ₁ and σ₂ receptors, with a Kᵢ value of 27.2 nM for σ₁R researchgate.net. Functional assays can determine whether a ligand acts as an agonist or antagonist. For example, the ability of a ligand's binding affinity to be potentiated by phenytoin is indicative of σ₁R agonist activity researchgate.net.
| Compound Scaffold | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Functional Activity | Reference |
| Piperidine-based H₃R Ligand (Compound 5) | 3.64 | 103 | Antagonist | nih.gov |
| Piperazine-based H₃R Ligand (Compound 4) | 1531 | 184 | - | nih.gov |
| 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one | 27.2 | 761.6 | - | researchgate.net |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 145 | Agonist | researchgate.net |
Histamine H3 Receptor Ligand-Binding and Functional Characterization
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and sleep-wake disorders nih.gov. Numerous studies have identified derivatives containing piperidine and azepane rings as potent H3R antagonists/inverse agonists nih.govnih.govmdpi.com.
In several series of biphenyloxy-alkyl and acetyl-/propionyl-phenoxyalkyl amines, both piperidine and azepane derivatives consistently demonstrate high affinity for the human H3 receptor (hH3R), often with Kᵢ values in the low nanomolar range nih.govnih.govmdpi.com. For example, 1-(6-(3-phenylphenoxy)hexyl)azepane showed a Kᵢ value of 18 nM, and 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane had a Kᵢ of 33.9 nM nih.govmdpi.com.
Structure-activity relationship studies indicate that the nature of the amine moiety influences potency, with one study suggesting an activity order of 3-methylpiperidine ≥ piperidine ≥ azepane nih.gov. The length of the alkyl chain connecting the amine to a phenoxy group also modulates affinity nih.gov. Functional assays, such as cAMP accumulation assays, have confirmed that these high-affinity binders act as H3R antagonists nih.gov.
| Compound | Amine Moiety | hH₃R Kᵢ (nM) | Functional Activity | Reference |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Azepane | 18 | - | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 34 | Antagonist (IC₅₀ = 9 nM) | nih.gov |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Azepane | 33.9 | - | mdpi.com |
| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Azepane | 30 | - | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 25 | Antagonist (IC₅₀ = 4 nM) | nih.gov |
Exploration of Other Receptor Systems (e.g., Adenosine A3 Receptor, CFTR mutants)
The versatility of the piperidine and azepane scaffolds has led to their exploration at other biological targets.
Adenosine A₃ Receptor: The A₃ adenosine receptor (A₃AR) is a G protein-coupled receptor involved in inflammation and ischemia researchgate.netmdpi.com. The development of selective A₃AR ligands has been a significant area of research. While direct data for 1-piperidin-4-yl-azepane at the A₃AR is scarce, SAR studies of other ligand classes show that incorporating saturated heterocyclic rings, such as piperidine, into the structure of adenosine derivatives can increase A₃AR selectivity researchgate.net. However, the pharmacology of A₃AR is known to have significant species-dependent variability, which is a critical consideration in ligand development.
CFTR Mutants: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in its gene cause cystic fibrosis. Small molecules known as potentiators can restore the function of some mutant CFTR channels. A class of spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds has been identified as "co-potentiators" that work synergistically with other potentiators like VX-770 to rescue the function of certain minimal function CFTR mutants. In the development of these compounds, the piperidine ring was modified into an azepine ring to probe structure-activity relationships, indicating that the core cyclic amine structure is a key element for this activity.
Other Targets: The azepane scaffold has also been incorporated into inhibitors of other enzymes. For example, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane, in addition to its high H3R affinity, was found to be an inhibitor of human monoamine oxidase B (MAO-B) with an IC₅₀ of 243 nM mdpi.com. Furthermore, substituted 2-oxo-azepane derivatives have been developed as potent, low nanomolar inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.
Advanced Analytical Methodologies for Research and Development of 1 Piperidin 4 Yl Azepane Hydrochloride
Principles of Analytical Method Development for Novel Heterocyclic Compounds
The development of analytical methods for new chemical entities, particularly complex heterocyclic compounds like 1-Piperidin-4-yl-azepane hydrochloride, is a systematic process designed to ensure that a method is reliable, accurate, and fit for its intended purpose. ijrpr.comsofpromed.com The primary goal is to create a procedure that can accurately identify and quantify the compound, as well as detect any impurities. pharmaguideline.com
The process begins with defining the method's objectives, such as whether it will be used for identity confirmation, purity assessment, or quantification. pharmaguideline.comemerypharma.com This involves understanding the critical quality attributes of the active pharmaceutical ingredient (API). emerypharma.com A thorough characterization of the analyte's physicochemical properties (e.g., solubility, pKa, stability) is a critical next step. pharmaguideline.com This information guides the selection of the most appropriate analytical techniques. ijrpr.com
A comprehensive literature review of methods used for similar structures—in this case, piperidine (B6355638) and azepane derivatives—provides a valuable starting point. pharmaguideline.com The development process then involves systematically optimizing various parameters, such as the choice of chromatographic column, mobile phase composition, and detector settings, to achieve the desired performance. ijrpr.com Key performance characteristics, including specificity, linearity, accuracy, precision, and robustness, are evaluated and validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). ijrpr.com This ensures the method is consistent and reliable for its application in drug development and manufacturing. sofpromed.com
Chromatographic Techniques for Purity and Identity Determination
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity and identity of pharmaceutical compounds. moravek.com These techniques separate components in a liquid sample by passing them through a column (the stationary phase) using a liquid solvent mixture (the mobile phase). moravek.com For heterocyclic amines, Reverse-Phase HPLC (RP-HPLC) is commonly employed, typically using a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netresearchgate.net
The development of an HPLC method for this compound would involve optimizing the mobile phase composition, often a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), to achieve adequate separation from any potential impurities. researchgate.netnih.gov UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. mdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector. nih.gov The method's performance is validated by assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Heterocyclic Amines
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl (e.g., 100 x 2.1 mm, 1.7 µm) | Stationary phase for separating compounds based on hydrophobicity. nih.govmdpi.com |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Solvent system to elute compounds from the column. nih.gov A gradient elution is often used. |
| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the mobile phase through the column. nih.gov |
| Column Temperature | 30 - 45 °C | Optimizes peak shape and separation efficiency. nih.govnih.gov |
| Detection | UV/DAD at 210-280 nm or Mass Spectrometry (MS) | Detects and quantifies the separated compounds. researchgate.netnih.gov |
| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. nih.gov |
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. researchgate.net For compounds like this compound, which are polar and may have low volatility, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative before injection into the GC system. nih.gov
The GC method would typically use a capillary column with a suitable stationary phase, and the oven temperature is programmed to increase gradually to facilitate the separation of components. nih.gov A Flame Ionization Detector (FID) is commonly used for organic compounds, while a mass spectrometer (GC-MS) can be used for definitive identification. nih.govjppres.com The method's performance, including linearity, detection limits, and precision, would be thoroughly validated. nih.gov
Table 2: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., Rtx®-2330, 30m x 0.25mm) | Stationary phase for separating volatile compounds. nih.gov |
| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the sample through the column. jppres.com |
| Injector Temperature | 250 - 270 °C | Ensures rapid volatilization of the sample. nih.govjppres.com |
| Oven Program | Initial temp 120-140°C, ramped to 225°C | Controls the separation by temperature gradient. nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated analytes. nih.gov |
| Derivatization | Silylation or Acylation | Increases volatility and thermal stability of polar analytes. |
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation technique like LC or GC, it provides highly specific and sensitive detection and structural information. jfda-online.comresearchgate.net LC-MS is particularly valuable for the analysis of non-volatile and thermally labile compounds, making it ideal for characterizing this compound. nih.govnih.gov
In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are ionized. researchgate.net The mass analyzer then separates these ions based on their m/z ratio, providing the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint, confirming the compound's identity with high confidence. researchgate.netnih.gov This technique is crucial for identifying unknown impurities and for structural elucidation. nih.govresearchgate.net
Table 3: Common Mass Spectrometry (MS) Fragmentation Pathways for Piperidine-Containing Structures
| Ion Source | Fragmentation Type | Typical Resulting Fragments | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Collision-Induced Dissociation (CID) | Neutral loss of small molecules (e.g., water), ring cleavage. | nih.govresearchgate.net |
| Electron Ionization (EI) | Electron Impact Fragmentation | Alpha-cleavage adjacent to the nitrogen atom, formation of iminium ions. | researchgate.net |
Spectroscopic and Other Characterization Methods
While chromatography is essential for separation, spectroscopy is vital for the definitive structural elucidation of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. tjnpr.org It provides detailed information about the carbon-hydrogen framework of a molecule. wpmucdn.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. nih.gov
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. chemicalbook.com The integration of the signals corresponds to the number of protons.
¹³C NMR: Shows the number of non-equivalent carbons in the molecule. ipb.pt
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). tjnpr.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. wpmucdn.comcore.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule, such as the piperidine and azepane rings through the C-N-C linkage. tjnpr.orgcore.ac.uk
The precise chemical shifts and coupling constants observed in these spectra allow for the confirmation of the connectivity of the piperidine and azepane rings and the relative stereochemistry of the molecule. nih.govnih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Piperidin-4-yl-azepane Moiety
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Piperidine C2/C6 (axial/equatorial) | ~2.5-3.1 | ~45-50 | Protons adjacent to nitrogen are deshielded. chemicalbook.com |
| Piperidine C3/C5 (axial/equatorial) | ~1.4-1.9 | ~25-30 | Typical aliphatic signals. |
| Piperidine C4 | ~2.7-3.2 | ~55-60 | Methine proton at the junction of the two rings. |
| Azepane C2/C7 | ~2.6-3.0 | ~50-55 | Protons adjacent to the nitrogen. |
| Azepane C3/C6 | ~1.5-1.8 | ~27-32 | Aliphatic methylene (B1212753) groups. |
| Azepane C4/C5 | ~1.5-1.8 | ~27-32 | Aliphatic methylene groups in the seven-membered ring. |
Note: These are estimated values and can vary based on the solvent and specific conformation of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent piperidine and azepane rings, as well as the influences of the hydrochloride salt.
The spectrum is largely dominated by C-H and N-H stretching and bending vibrations. As a secondary amine salt, the N-H stretching vibrations are particularly informative. The presence of the hydrochloride salt results in the formation of a secondary ammonium ion (R₂NH₂⁺), which exhibits characteristic broad absorption bands in the 2700-2250 cm⁻¹ region. These broad features are a hallmark of amine salts and are due to the stretching of the N⁺-H bond.
The C-H stretching vibrations of the methylene groups in both the piperidine and azepane rings are expected to appear in the 2950-2850 cm⁻¹ range. The C-N stretching vibrations, typically found in the 1250-1020 cm⁻¹ region, will also be present, though they may be coupled with other vibrations. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which are unique to the molecule and can be used for identification by comparison to a reference standard.
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound This table is based on established group frequencies for similar structural motifs. Specific values for the target compound would require experimental determination.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine Salt (R₂NH₂⁺) | N⁺-H Stretch | 2700 - 2250 | Broad, Strong |
| Methylene (CH₂) | Symmetric & Asymmetric C-H Stretch | 2950 - 2850 | Strong |
| Methylene (CH₂) | Scissoring (Bending) | ~1465 | Medium |
| C-N | C-N Stretch | 1250 - 1020 | Medium-Weak |
| N-H | N-H Bend (Amine Salt) | 1600 - 1500 | Medium, Broad |
Methodologies for Impurity Profiling and Quantitative Analysis
Impurity profiling is a critical aspect of pharmaceutical development, involving the identification and quantification of all potential impurities in an API. phcogres.com For this compound, impurities can be broadly categorized as process-related or degradation products.
Detection and Quantification of Process-Related Impurities
Process-related impurities are chemical entities that are introduced or formed during the synthesis of the API. phcogres.com These can include unreacted starting materials, intermediates, by-products, and reagents. The identification and control of these impurities are essential for ensuring the consistency and safety of the final drug substance.
A plausible synthetic route to this compound could involve the reductive amination of 4-piperidone (B1582916) with azepane, followed by salt formation. Potential process-related impurities arising from such a process are outlined in the table below.
High-Performance Liquid Chromatography (HPLC), particularly with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is the primary technique for separating and quantifying these non-chromophoric impurities. When coupled with Mass Spectrometry (LC-MS), it allows for the determination of the molecular weights of unknown peaks, which is a crucial step in their structural elucidation. bldpharm.com Gas Chromatography (GC) may also be employed for the analysis of volatile impurities or residual solvents.
Table 2: Potential Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Potential Source | Typical Analytical Method for Detection |
| 4-Piperidone | Unreacted starting material | HPLC-CAD/ELSD, GC-MS |
| Azepane | Unreacted starting material | HPLC-CAD/ELSD, GC-MS |
| 1,1'-(Azepane-1,4-diyl)bis(piperidine) | By-product from over-alkylation | LC-MS |
| Residual Solvents (e.g., Toluene, Methanol) | Solvents used in synthesis and purification | Headspace GC-MS |
| Catalysts (e.g., Palladium on Carbon) | Reagent used in hydrogenation steps | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Analytical Approaches for Degradation Product Identification
Degradation products are impurities that form when the API is subjected to various stress conditions, such as heat, light, humidity, and extreme pH. nih.gov Forced degradation studies are intentionally conducted to predict the likely degradation products and to develop stability-indicating analytical methods. researchgate.net
Saturated amines like this compound are generally stable but can be susceptible to oxidation and, under certain conditions, ring-opening reactions. researchgate.netnih.gov Oxidative degradation, for example, can lead to the formation of N-oxides or hydroxylated derivatives. Exposure to extreme heat or pH might promote cleavage of the C-N bonds.
The analytical approach to identifying these degradation products is similar to that for process impurities, relying heavily on stability-indicating HPLC methods coupled with mass spectrometry (HPLC-MS/MS). nist.gov These methods are designed to separate the degradation products from the parent API and from each other. By comparing the chromatograms of stressed and unstressed samples, new peaks corresponding to degradation products can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment the ions of these new peaks, providing structural information that aids in their definitive identification.
Table 3: Potential Degradation Products of this compound and Methods for Identification
| Degradation Pathway | Potential Degradation Product | Stress Condition | Primary Analytical Technique |
| Oxidation | 1-Piperidin-4-yl-azepane N-oxide | Oxidative (e.g., H₂O₂) | HPLC-MS/MS |
| Oxidation | Hydroxylated derivatives on the rings | Oxidative (e.g., H₂O₂) | HPLC-MS/MS |
| C-N Bond Cleavage | 4-Aminopiperidine and derivatives | Extreme Heat/pH | LC-MS, GC-MS |
| Photodegradation | Various radical-induced products | Light (UV/Vis) | HPLC-MS/MS |
The structural elucidation of any significant unknown impurity or degradant is typically confirmed by isolation (e.g., via preparative HPLC) followed by characterization using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Intellectual Property and Patent Landscape Analysis of Piperidinyl Azepane Derivatives
Review of Patents Covering Synthesis Routes of the 1-Piperidin-4-yl-azepane Core Scaffold
A direct patent explicitly detailing the synthesis of 1-piperidin-4-yl-azepane hydrochloride is not readily found in the public domain. However, the patent literature for related heterocyclic compounds provides a clear indication of the likely synthetic strategies that would be employed and for which patent protection would be sought. The synthesis of this core scaffold can be logically inferred from established methods for preparing its constituent parts: the piperidin-4-one moiety and the azepane ring.
The synthesis would likely commence with a protected piperidin-4-one derivative. Patents such as EP3666757A1 describe processes for preparing various substituted piperidin-4-ones, which are crucial intermediates. google.comgoogleapis.com These methods often involve cyclization reactions, such as the Petrenko-Kritschenko piperidone synthesis, to form the piperidine (B6355638) ring. googleapis.com
The subsequent key step would be the coupling of the piperidine moiety with an azepane ring. A common and patentable method for this is reductive amination. This would involve reacting a suitable piperidine precursor, such as 4-amino-1-benzylpiperidine, with an azepane-related ketone. Alternatively, a piperidin-4-one can be reacted with an amino-azepane derivative. A journal article in the Journal of the Chemical Society, Perkin Transactions 1 describes the synthesis of azepane derivatives through piperidine ring expansion, a sophisticated strategy that could also be a subject of patent claims. rsc.org
Another patented approach for similar structures involves the use of tandem reactions. For instance, a publication in PubMed Central details the synthesis of functionalized azepines via a Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes, highlighting the novelty that can be introduced in synthetic pathways to secure patent protection. nih.gov
The final step in the synthesis, the formation of the hydrochloride salt, is a standard procedure in pharmaceutical chemistry to improve the stability and solubility of the compound. While the process of salt formation itself is generally not patentable, the specific crystalline form or polymorph of the hydrochloride salt can be a subject of patent protection.
A plausible, patentable synthetic route for this compound is outlined below, based on common reactions found in the patent literature for analogous heterocyclic amines.
| Step | Reaction Type | Starting Materials | Intermediate/Product | Relevant Patent/Literature Insights |
| 1 | Protection of Piperidinone | Piperidin-4-one, Benzyl bromide | 1-Benzyl-4-piperidone | Protection of the piperidine nitrogen is a common strategy to prevent side reactions. |
| 2 | Reductive Amination | 1-Benzyl-4-piperidone, Azepane | 1-Benzyl-4-(azepan-1-yl)piperidine | A key C-N bond-forming reaction, widely used in the synthesis of pharmaceutical intermediates. |
| 3 | Deprotection | 1-Benzyl-4-(azepan-1-yl)piperidine | 1-Piperidin-4-yl-azepane | Removal of the protecting group to yield the core scaffold. |
| 4 | Salt Formation | 1-Piperidin-4-yl-azepane, Hydrochloric acid | This compound | Standard procedure to afford a stable, crystalline solid. |
Analysis of Patent Claims Related to Novel Derivatives and Analogues of this Scaffold
The patenting of novel derivatives and analogues of the 1-piperidin-4-yl-azepane scaffold is a key strategy for pharmaceutical companies to broaden their intellectual property portfolio. The analysis of patent claims for structurally related compounds reveals a focus on modifying the core scaffold to enhance therapeutic activity, improve pharmacokinetic properties, and explore new medical uses.
A notable example is the patent WO2004056805A1, which claims substituted 4-(4-piperidin-4-yl-piperazin-1-yl)-azepane derivatives for use as neurokinin antagonists. google.com Although this patent describes a piperazine (B1678402) ring instead of a direct bond to the azepane, the claims provide insight into the types of modifications that are considered novel and inventive. The claims in this patent typically cover:
Substitutions on the piperidine and azepane rings: This includes the addition of various functional groups such as alkyl, aryl, and heteroaryl moieties at different positions of the heterocyclic rings.
Variations in the linker: Modifications to the chemical bridge connecting the two heterocyclic rings.
Stereoisomers: Claims often specify particular stereoisomers, as different spatial arrangements of atoms can lead to significant differences in biological activity.
Therapeutic applications: The claims are often directed towards the use of these derivatives in treating specific medical conditions.
Another patent, US-5807857-A, focuses on piperazine, piperidine, and tetrahydropyridine (B1245486) derivatives as 5-HT1D-α agonists, further illustrating the strategy of patenting derivatives of a core scaffold for specific biological targets. nih.gov
The table below summarizes the common types of claims found in patents for derivatives of piperidinyl-azepane and related heterocyclic scaffolds.
| Claim Type | Description | Example from Related Patents |
| Genus Claims | Broad claims covering a large family of related compounds defined by a general chemical formula with variable substituents (Markush structures). | A compound of formula (I) wherein R1 is an alkyl or aryl group, and X is a nitrogen or carbon atom... |
| Species Claims | Narrow claims directed to a single, specific compound that has demonstrated particularly high activity or other desirable properties. | The compound 1-(4-fluorobenzyl)-4-(azepan-1-yl)piperidine, or a pharmaceutically acceptable salt thereof. |
| Composition of Matter Claims | Claims covering the novel chemical entity itself, irrespective of its method of synthesis or use. | A solid crystalline form of Compound X hydrochloride characterized by a specific X-ray powder diffraction pattern. |
| Method of Use Claims | Claims covering the use of the compound or its derivatives for treating a specific disease or condition. | A method of treating a neurodegenerative disorder comprising administering a therapeutically effective amount of a compound of formula (I). |
Strategies for Patent Protection in Heterocyclic Drug Discovery
Securing robust patent protection is a cornerstone of successful drug discovery and development in the field of heterocyclic chemistry. numberanalytics.com Pharmaceutical companies employ a variety of strategies to maximize the longevity and breadth of their intellectual property rights.
Core Patent Strategies:
Early Filing: Filing a patent application as early as possible in the research process is crucial to establish a priority date. Provisional patent applications can be a useful tool to secure an early filing date while allowing for further development of the invention. numberanalytics.com
Broad and Narrow Claims: A well-drafted patent application will include a combination of broad (genus) and narrow (species) claims. Broad claims provide a wide scope of protection, while narrow claims are more likely to withstand challenges based on prior art. numberanalytics.com
Multiple Patent Types: Protection can be sought for various aspects of an invention, including:
Composition of Matter Patents: Covering the novel heterocyclic compounds themselves. numberanalytics.com
Process Patents: Protecting new and inventive methods of synthesizing these compounds. numberanalytics.com
Method of Use Patents: Covering new therapeutic applications of the compounds. numberanalytics.com
Formulation Patents: Protecting specific formulations of the drug product.
Lifecycle Management and Evergreening Strategies:
Pharmaceutical companies also employ strategies to extend the commercial life of a drug product beyond the term of the initial patent. These "evergreening" strategies can include:
Patenting New Formulations: Developing and patenting new formulations of a known drug, such as extended-release versions or combinations with other active ingredients.
Patenting New Medical Uses: Discovering and patenting new therapeutic indications for an existing drug.
Patenting Polymorphs: Identifying and patenting different crystalline forms (polymorphs) of the drug substance, which may have improved properties.
Navigating Challenges:
The patenting process for heterocyclic compounds is not without its challenges. Common hurdles include:
Prior Art Rejections: Overcoming rejections from patent offices based on existing patents or scientific literature that disclose similar compounds or synthetic methods. numberanalytics.com
Obviousness Rejections: Demonstrating that the invention is not an obvious modification of known compounds to a person skilled in the art. numberanalytics.com
Enablement and Written Description Requirements: The patent application must provide enough detail for a skilled person to be able to make and use the invention without undue experimentation. numberanalytics.com
A comprehensive and forward-thinking patent strategy is essential for protecting the significant investment required for drug discovery and for bringing novel heterocyclic medicines to patients.
Future Perspectives and Unexplored Research Avenues for 1 Piperidin 4 Yl Azepane Hydrochloride
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization
Key areas for AI/ML integration include:
Scaffold Hopping and Bioisosteric Replacement: AI algorithms can suggest novel core structures or functional group replacements that mimic the three-dimensional pharmacophore of known active compounds but possess more favorable properties, such as improved synthetic accessibility or reduced off-target effects. digitellinc.com
Predictive Modeling: ML models can be trained on existing data to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, for newly designed analogs. This in silico screening prioritizes compounds with a higher probability of success in later-stage development.
Generative Chemistry: Advanced generative models can design molecules from the ground up, tailored to fit a specific biological target's binding site or to match a desired 3D shape, accelerating the discovery of molecules with entirely new mechanisms of action. digitellinc.com
Advancements in Stereoselective and Sustainable Synthetic Approaches for Heterocyclic Compounds
The synthesis of complex heterocyclic systems like the azepane-piperidine scaffold is continuously evolving, with a strong emphasis on stereoselectivity and sustainability. nih.gov Since the specific three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity, developing methods to control it is paramount. rsc.org
Future synthetic research will likely focus on:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition-metal complexes (e.g., palladium, rhodium, nickel) and organocatalysts, enables the production of specific enantiomers of azepane and piperidine (B6355638) derivatives. lookchem.comnih.gov Techniques like palladium-catalyzed ring expansion of vinyl piperidines offer efficient routes to azepane structures with high control over stereochemistry. chemrxiv.org
Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly method for synthesizing chiral amines and heterocycles under mild conditions. nih.gov A biocatalytic approach could be designed for the enantioselective preparation of substituted piperidines, which are precursors to the target scaffold. nih.gov
Green Chemistry Principles: Modern synthetic strategies are increasingly adopting green chemistry principles to reduce environmental impact. ijpsjournal.com This includes using eco-friendly solvents like water or ionic liquids, employing microwave-assisted reactions to reduce energy consumption and reaction times, and designing solvent-free reaction conditions. nih.govrasayanjournal.co.in The use of renewable feedstocks is also a growing area of interest for building heterocyclic frameworks. ijpsjournal.com
| Synthetic Advancement | Description | Potential Impact on Azepane-Piperidine Synthesis |
| Stereoselective Ring Expansion | Methods to expand a piperidine ring into an azepane ring with high control over the 3D structure of the final product. rsc.orgrsc.org | Provides a direct and controlled route to the core azepane structure from more readily available piperidine precursors. |
| Catalytic Cyclization | Use of metal catalysts (e.g., Iridium, Nickel, Iron) to facilitate the formation of the piperidine or azepane ring from linear precursors. nih.gov | Offers efficient and selective pathways to construct the heterocyclic rings with desired substituents. |
| Biocatalysis | Employing enzymes to perform key chemical transformations with high enantioselectivity and under mild, sustainable conditions. nih.govnumberanalytics.com | Enables the creation of optically pure intermediates, which is crucial for producing single-enantiomer final compounds with optimized biological activity. |
| Microwave-Assisted Synthesis | Using microwave irradiation to dramatically shorten reaction times and often increase product yields in heterocyclic synthesis. nih.govrasayanjournal.co.in | Accelerates the synthesis of compound libraries for screening and reduces energy consumption. |
High-Throughput Screening and Phenotypic Assay Development for Novel Target Identification
To uncover the full therapeutic potential of the 1-Piperidin-4-yl-azepane scaffold, high-throughput screening (HTS) of compound libraries is essential. researchgate.net HTS allows for the rapid testing of thousands of chemical analogs against biological targets. thermofisher.com While traditional HTS focuses on specific, known protein targets, a more exploratory approach involves phenotypic screening.
Phenotypic screening assesses the effects of compounds on whole cells or organisms without a preconceived notion of the target. nih.gov This approach has several advantages:
Discovery of Novel Mechanisms: It can identify compounds that work through entirely new biological pathways, as the primary readout is a change in cellular behavior or appearance (phenotype). nih.gov
Ensured Cellular Activity: Hits identified through phenotypic screens are, by definition, capable of entering cells and exerting a biological effect, overcoming a common hurdle in drug discovery. nih.gov
New Target Identification: Once a hit is identified from a phenotypic screen, subsequent chemoproteomic techniques can be used to determine its molecular target(s), potentially revealing previously unknown drug targets. biorxiv.org
A library of 1-Piperidin-4-yl-azepane analogs could be screened in various phenotypic assays, such as those monitoring cancer cell proliferation, neuronal outgrowth, or pathogen viability, to identify unexpected therapeutic applications. nih.gov
Exploration of New Biological Targets and Mechanistic Insights for Azepane-Piperidine Scaffolds
While the full biological profile of 1-Piperidin-4-yl-azepane hydrochloride is not extensively documented, related scaffolds have shown activity against several important biological targets. This provides a foundation for exploring new therapeutic areas.
Known targets for related scaffolds include:
Monoamine Transporters: Fused azepane structures have been identified as potent inhibitors of the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), suggesting potential applications in treating depression and other neuropsychiatric disorders. nih.govnih.gov
Histamine (B1213489) H3 Receptors: Certain azepane derivatives act as antagonists at the histamine H3 receptor, a target for cognitive disorders and other central nervous system conditions. drugbank.com
Sigma Receptors: A chiral bicyclic azepane was found to inhibit the σ-1 receptor in addition to monoamine transporters, indicating potential polypharmacology that could be beneficial for complex neurological diseases. nih.gov
Future research should aim to systematically screen 1-Piperidin-4-yl-azepane and its derivatives against a broad panel of receptors, enzymes, and ion channels to uncover new biological activities. Mechanistic studies on any identified hits will be crucial to understand how these compounds function at a molecular level, paving the way for their development as next-generation therapeutics.
Table of Chemical Properties: this compound Note: The hydrochloride salt form of the specified compound is less commonly documented than the free base or dihydrochloride (B599025) form. Data for a closely related structure is presented.
| Property | Value | Source |
| Compound Name | azepan-1-yl(piperidin-4-yl)methanone | uni.lu |
| Molecular Formula | C12H22N2O | uni.lu |
| Molecular Weight | 210.32 g/mol | smolecule.com |
| CAS Number | 86542-89-4 | smolecule.com |
| InChIKey | BWKOHTHENZSVRL-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 1.0 | uni.lu |
Q & A
Q. How can researchers validate conflicting cytotoxicity data across cell lines?
- Methodological Answer : Perform multi-center studies using standardized protocols (e.g., CLIA guidelines). Validate via orthogonal assays (e.g., apoptosis markers via flow cytometry vs. ATP-based viability). highlights data integrity tools (e.g., blockchain for audit trails) to track experimental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
